molecular formula C15H13ClN2O5S3 B13369757 4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide

4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide

Cat. No.: B13369757
M. Wt: 432.9 g/mol
InChI Key: WFFQLEQHLQDBAR-UHFFFAOYSA-N
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Description

4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a sulfonamide group, and various substituents such as chloro, methoxy, and methylsulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide typically involves multiple steps, including the formation of the benzothiazole ring and the introduction of the sulfonamide group. One common synthetic route involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 2-amino-6-(methylsulfonyl)benzothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methoxy-N,N-dipropylbenzenesulfonamide
  • 3-chloro-4-methoxybenzaldehyde
  • 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide

Uniqueness

4-chloro-3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the benzothiazole ring and the sulfonamide group provides a distinct chemical profile that can be exploited for various research purposes.

Properties

Molecular Formula

C15H13ClN2O5S3

Molecular Weight

432.9 g/mol

IUPAC Name

4-chloro-3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H13ClN2O5S3/c1-23-13-7-10(3-5-11(13)16)26(21,22)18-15-17-12-6-4-9(25(2,19)20)8-14(12)24-15/h3-8H,1-2H3,(H,17,18)

InChI Key

WFFQLEQHLQDBAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)Cl

Origin of Product

United States

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